molecular formula C7H6BrClO B057475 2-Bromo-4-chloroanisole CAS No. 60633-25-2

2-Bromo-4-chloroanisole

Cat. No. B057475
CAS RN: 60633-25-2
M. Wt: 221.48 g/mol
InChI Key: YJEMGEBDXDPBSP-UHFFFAOYSA-N
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Description

2-Bromo-4-chloroanisole is a halogenated compound characterized by the presence of both bromo and chloro substituents on an anisole (methoxybenzene) ring. It is of interest in synthetic chemistry due to its reactive halogen atoms, which can participate in various chemical transformations.

Synthesis Analysis

The synthesis of halogenated anisoles like 2-Bromo-4-chloroanisole often involves direct halogenation of anisole derivatives or through cross-coupling reactions. An example includes the use of glucose as a clean and renewable reductant in the palladium-nanoparticle-catalyzed reductive homocoupling of bromo- and chloroarenes, indicating a sustainable approach towards synthesizing complex halogenated compounds (Monopoli et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloroanisole, as with other halogenated aromatic compounds, can be analyzed through spectroscopic methods such as FT-IR, FT-Raman, and NMR spectroscopy. These analyses provide insights into the compound's electronic structure and geometrical conformation, as well as the effects of the bromo and chloro substituents on the aromatic ring's chemistry (Arunagiri et al., 2011).

Scientific Research Applications

  • Catalytic Reactions : It is used in catalytic reactions, such as in the Pd-nanoparticle-catalyzed reductive homocoupling of chloroarenes, including 4-chloroanisole, where glucose is employed as a renewable reductant in aqueous medium (Monopoli et al., 2010).

  • Water Treatment and Quality : Chloroanisoles, including compounds related to 2-Bromo-4-chloroanisole, are studied for their impact on drinking water quality. They are known to produce earthy and musty odors in water, and research focuses on understanding and minimizing their formation during water chlorination (Zhang et al., 2016).

  • Environmental Monitoring : Studies involve understanding the presence and distribution of bromochloromethoxybenzenes, including bromo- and chloroanisoles, in the environment. These compounds have mixed biogenic and anthropogenic origins and are monitored in various ecosystems, such as the marine troposphere (Führer & Ballschmiter, 1998).

  • Chemical Analysis and Detection : Research on methods for efficient detection and analysis of chloroanisoles in different samples, such as in water and biological tissues, is significant. This includes the development of solid-phase extraction methods and gas chromatography techniques for detecting chloroanisoles and their precursors in various samples (Bai et al., 2016).

  • Photolysis and Degradation Studies : Research on the photolytic degradation of chloroanisoles, including 2-Bromo-4-chloroanisole, in aqueous solutions provides insights into the environmental fate and breakdown mechanisms of these compounds. This includes understanding the photoinduced formation of transients and their absorption spectra (Abd El-Hameed et al., 1993, 1994).

Safety And Hazards

2-Bromo-4-chloroanisole can cause skin irritation and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-bromo-4-chloro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEMGEBDXDPBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334788
Record name 2-Bromo-4-chloroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloroanisole

CAS RN

60633-25-2
Record name 2-Bromo-4-chloroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60633-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloroanisole
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Record name 2-bromo-4-chloro-1-methoxybenzene
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Synthesis routes and methods I

Procedure details

A rapidly stirred solution of 15.5 grams (0.074 mole) of 2-bromo-4-chlorophenol, 20.0 grams (0.145 mole) of anhydrous powdered potassium carbonate, and 10 mL (0.106 mole) of dimethyl sulfate in 150 mL of acetone was heated at reflux for about 18 hours. After this time, the reaction mixture was concentrated under reduced pressure to a residue. The residue was partitioned between 100 mL each of water and methylene chloride. The organic layer was removed and washed with an aqueous solution saturated with sodium chloride. The organic layer was then dried with magnesium sulfate and filtered. The filtrate was passed through a short column of silica gel. Elution was accomplished with 500 mL of methylene chloride. The eluate was concentrated under reduced pressure, yielding 16.3 grams of 3-bromo-4-methoxychlorobenzene. The NMR spectrum was consistent with the proposed structure.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Anisole (10 g, 70.1 mmol) was dissolved in carbon tetrachloride (200 ml) and iron powder (6.0 g, 105 mmol Fe)was added. Bromine (4 ml, 77.1 mmol) was added at 0° C. The temperature was allowed rise to room temperature over one hour. Washing with aqueous sodium sulfite three times was followed by washing with aqueous sodium hydroxide (4 M). Drying over magnesium sulfate and evaporation gave the title compound. Yield 5.63 g, 36%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 250 mL r.b. flask, a solution of 2-bromo-4-chlorophenol (Lancaster: 16.94 g, 81.6 mmol, 1.0 equivuiv) in acetone (160 mL) was treated sequivuentially with iodomethane (6.10 mL, 98 mmol, 1.2 equivuiv), potassium carbonate (12 g), and water (4 mL). The reaction mixture was heated at reflux for 3 h, cooled to rt, and the bulk of the volatiles was removed under reduced pressure. The residue was poured into water (140 mL) and extracted with EtOAc (3×150 mL). The extracts were washed with brine (1×100 mL), combined, dried (K2CO3), filtered through a pad of Celite™, and concentrated to a clear oil. Short-path distillation (80-85° C., 1 Torr) afforded 17.74 g (98%) of 2-bromo-4-chloroanisole as a clear liquid. Data for 2-bromo-4-chloroanisole: 1H NMR (400 MHz, acetone-d6) 7.53 (d, J=2.5, 1H); 7.24 (dd, J=9.7, 2.5, 1H); 6.81 (d, =9.7, 1H); 3.88 (s, 3H).
Quantity
16.94 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of K2CO3 (68 g, 0.5 mol), 2-bromo-4-chlorophenol (50 g, 0.24 mol) and Mel (42.6 g, 0.3 mol) in acetone (1000 mL) was heated to reflux for 5 hr and then cooled to room temperature. The solid was filtered off and washed with dichloromethane (100 mL×3). The combined filtrate was concentrated to dryness. The residue was diluted with diethyl ether (500 mL) and washed with HCl (1 M, 100 mL×2), H2O (100 mL×2) and brine (200 mL). The separated organic layer was dried over Na2SO4 and concentrated to give 2-bromo-4-chloroanisole 1a as a light yellow liquid. 1H NMR (CDCl3): δ 7.52 (d, J=2.8 Hz, 1H), 7.24 (q, J1=8.8 Hz, J2=2.8 Hz, 1H), 6.81 (d, J=8.8 Hz, 1H), 3.86 (s, 3H).
Name
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of K2CO3 (68 g, 0.5 mol), 2-bromo-4-chorophenol (50 g, 0.24 mol) and MeI (42.6 g, 0.3 mol) in acetone (1000 mL) was heated to reflux for 5 h and then cooled to room temperature. The solid was filtered off and washed with dichloromethane (100 mL×3). The combined filtrate was concentrated to dryness. The residue was diluted with diethyl ether (500 mL) and washed HCl (1 M, 100 mL×2), H2O (100 mL×2) and brine (200 mL). The separated organic layer was dried over Na2SO4 and concentrated to give 2-bromo-4-chloroanisole 5a as light yellow liquid. 1H NMR (CDCl3): δ 7.52 (d, J=2.8 Hz, 1H), 7.24 (q, J1=8.8 Hz, J2=2.8 Hz, 1H), 6.81 (d, J=8.8 Hz, 1H), 3.86 (s, 3H).
Name
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-chloroanisole
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Reactant of Route 5
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Reactant of Route 6
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2-Bromo-4-chloroanisole

Citations

For This Compound
30
Citations
Y Ukisu - Reaction Kinetics, Mechanisms and Catalysis, 2019 - Springer
… The conversion of bromochloroanisoles (3-bromo-4-chloroanisole, 3-bromo-5-chloroanisole, and 2-bromo-4-chloroanisole) to anisole occurred exclusively via the corresponding …
Number of citations: 4 link.springer.com
M KOHN, O KRASSO - The Journal of Organic Chemistry, 1946 - ACS Publications
… Methylation with alkali and dimethyl sulfate gave 2-bromo-4chloroanisole (VII), a colorless oil of bp 244-250. Eleven grams of VII was treated cautiously with 10 cc. of fuming nitric acid, …
Number of citations: 9 pubs.acs.org
YS Kim, KB Park - Journal of the Korean Chemical Society, 1976 - koreascience.kr
The trends of forming a charge transfer complex have been studied for electron donors such as anisole, 4-chloroanisole, 2, 4-dichloroanisole, 2-fluoro-4-chloroanisole, 2-bromo-4-…
Number of citations: 0 koreascience.kr
AS Hussey, IJ Wilk - Journal of the American Chemical Society, 1950 - ACS Publications
… rearrange to 3-bromo-4-hydroxybenzoic acid (V), when treated with ethylmagnesium bromide followed by dilute acid.lb_e The magnesium derivative of 2-bromo-4-chloroanisole (VI) …
Number of citations: 16 pubs.acs.org
SJ Branch, B Jones - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
A kinetic study of the bromination of a wide range of aromatic ethers by hypobromous acid in 75% acetic acid has shown that the relative directive influences of n-alkoxy-groups are in …
Number of citations: 7 pubs.rsc.org
DD Dischino, VK Gribkoff… - Journal of Labelled …, 2003 - Wiley Online Library
… The sodium salt of 13 was then allowed to react with the Grignard reagent 9 prepared from 2-bromo-4chloroanisole 8 to yield the penultimate product 14, 3-(5-chloro-2methoxyphenyl)-3…
MAB Mostafa, RM Bowley, DT Racys… - The Journal of …, 2017 - ACS Publications
… 2-Bromo-4-chloroanisole (9) was found to be a good … (23) 2-Bromo-4-chloroanisole (9) was also used for a novel … (5b) In this current study, 2-bromo-4-chloroanisole (9) was subjected to …
Number of citations: 64 pubs.acs.org
U Führer, A Deißler, K Ballschmiter - Fresenius' journal of analytical …, 1996 - Springer
… A change in elution order can also be seen for 2,3,6-trichloroanisole (A12) and TCPE-C2, 2-bromo4-chloroanisole (A40) and 2,6-dibromoanisole (A26), 2,3,4-trichloroanisole (A10) and …
Number of citations: 30 link.springer.com
JH Chan, GA Freeman, JH Tidwell… - Journal of medicinal …, 2004 - ACS Publications
… Intermediate 14 was then reacted with the lithium salt of 2-bromo-4-chloroanisole resulting in 15. Demethylation using boron tribromide in methylene chloride led to hydroxy …
Number of citations: 99 pubs.acs.org
A Aballay, E Clot, O Eisenstein, MT Garland… - New Journal of …, 2005 - pubs.rsc.org
… evidence for the cleavage of a C–halogen bond at the 2-position was obtained from the photochemical reaction of Cp*Re(CO) 3 in a saturated solution of 2-bromo-4-chloroanisole. The …
Number of citations: 11 pubs.rsc.org

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